3-Ethylidenephthalide
Description
Properties
IUPAC Name |
3-ethylidene-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOWXWKOKRXGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of E 3 Ethylidenephthalide
Established Synthetic Pathways for (E)-3-Ethylidenephthalide
Multi-Step Synthesis Approaches
Multi-step syntheses of (E)-3-ethylidenephthalide often involve the initial formation of a phthalide (B148349) ring followed by the introduction of the ethylidene moiety. A common strategy begins with the reduction of 2-acylbenzoic acids or their derivatives to form a 3-substituted phthalide intermediate. For instance, the condensation of a phthalide anion with an appropriate aldehyde, such as acetaldehyde, can yield a 3-(1-hydroxyethyl)phthalide intermediate. Subsequent acid-catalyzed dehydration of this intermediate can then lead to the formation of the target (E)-3-ethylidenephthalide. acs.org The choice of acid and reaction conditions can influence the stereochemical outcome of the elimination step.
Another multi-step approach could involve the Knoevenagel condensation of a suitable phthalide precursor, although this is more commonly used for the synthesis of substituted butenolides. researchgate.netacs.org The general principles of multi-step synthesis allow for the careful construction of the molecule, with purification of intermediates at each stage to ensure the final product's purity. nih.gov
A representative multi-step synthesis could be conceptualized as follows:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Phthalide formation | 2-Formylbenzoic acid | Reduction (e.g., NaBH4) | 3-Hydroxyphthalide |
| 2 | Oxidation | 3-Hydroxyphthalide | Oxidation (e.g., PCC) | Phthalic anhydride (B1165640) |
| 3 | Wittig Reaction | Phthalic anhydride | Ethyltriphenylphosphonium bromide, Base | (E/Z)-3-Ethylidenephthalide |
This table presents a generalized multi-step approach; specific conditions would need optimization.
One-Pot Reaction Strategies
To improve efficiency and reduce waste, one-pot syntheses have been developed for phthalide derivatives. These methods combine multiple reaction steps into a single process without the isolation of intermediates. For example, a palladium-catalyzed coupling of (Z)-3-iodoacrylic acid with a terminal alkyne can lead to the one-pot synthesis of γ-ylidene butenolides, a structurally related class of compounds. researchgate.net A similar strategy could be envisioned for (E)-3-ethylidenephthalide, potentially starting from 2-halobenzoic acids and a suitable C2-building block.
One-pot procedures often rely on the careful selection of catalysts and reaction conditions that are compatible with all the transformations in the sequence. For instance, a tandem reaction involving a Sonogashira coupling followed by an intramolecular nucleophilic addition has been used to construct 3-ethylideneisobenzofuran-1(3H)-one in a single pot. researchgate.net Such methodologies offer significant advantages in terms of atom economy and reduced operational complexity.
Novel and Emerging Synthetic Routes
Catalytic Synthesis: Homogeneous and Heterogeneous Catalysis
Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency and selectivity of reactions. For the synthesis of (E)-3-ethylidenephthalide, both homogeneous and heterogeneous catalysts have shown promise.
Homogeneous Catalysis:
Palladium and rhodium catalysts have been particularly effective in the synthesis of phthalides and their derivatives. rsc.orgnih.gov For instance, the allylic oxidation of 2-allylbenzoic acids using a palladium catalyst can selectively form 3-ethylidenephthalides. rsc.org The selectivity for the ethylidene over the vinyl isomer can be controlled by the addition of acids or bases. rsc.orgncu.edu.tw The use of specific ligands, such as in the White catalyst (1,2-bis(phenylsulfinyl)ethane palladium(II) acetate), can further enhance the selectivity and efficiency of these transformations. rsc.orgscispace.com
Rhodium-catalyzed [3+2] tandem cyclization of aromatic acids and acrylates in water has been reported as an environmentally benign approach to construct the phthalide motif. sioc-journal.cn
| Catalyst System | Starting Material | Product(s) | Key Features |
| White catalyst/O2/NaOH | 2-Allylbenzoic acids | (Z)-3-Ethylidenephthalides | Allylic oxidation, base controls selectivity. rsc.org |
| [Rh(cod)Cl]2/dppf | Aromatic acids and acrylates | 3-Substituted phthalides | Tandem cyclization in water. sioc-journal.cn |
Heterogeneous Catalysis:
Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recycling. A combination of 10% Pd/C with CuI, PPh3, and Et3N has been effective for the one-pot synthesis of γ-ylidene butenolides, demonstrating the potential of heterogeneous systems for related structures. researchgate.net The development of robust and reusable heterogeneous catalysts is a key area of research for the sustainable production of fine chemicals like (E)-3-ethylidenephthalide.
Green Chemistry Approaches to Phthalide Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally friendly. researchgate.net In the context of (E)-3-ethylidenephthalide synthesis, this translates to the use of non-toxic solvents, renewable starting materials, and energy-efficient processes.
Several green methods for phthalide synthesis have been reported. A catalyst-free condensation reaction of 2-formylbenzoic acid, hydrazine (B178648) hydrate, and acetylenic esters in water provides an efficient and environmentally benign route to phthalide-fused pyrazoles. researchgate.net The use of water as a solvent is highly desirable from a green chemistry perspective. sioc-journal.cn
Furthermore, photo-flow oxidative reactions have been developed for the synthesis of phthalides from simple hydrocarbons like benzoic acid, using oxygen as a green oxidant. rsc.org Such methods, which avoid the use of hazardous reagents and minimize waste, are crucial for the development of sustainable chemical manufacturing. The use of biomass-derived starting materials is another important aspect of green chemistry, and strategies to synthesize lactones from renewable resources like olive oil are being explored. acs.org
Stereoselective Synthesis of (E)-3-Ethylidenephthalide and its Analogues
The stereochemistry of the exocyclic double bond is a critical feature of (E)-3-ethylidenephthalide. Therefore, stereoselective synthetic methods are essential for its preparation. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective formation of alkenes. chemtube3d.comwikipedia.orgorganic-chemistry.org
To achieve the (E)-isomer with high selectivity, a stabilized phosphonium (B103445) ylide is typically employed in the Wittig reaction. chemtube3d.comorganic-chemistry.org In the context of (E)-3-ethylidenephthalide synthesis, this would involve the reaction of phthalic anhydride with a stabilized ethylidenephosphorane. The HWE reaction, using a phosphonate (B1237965) ester, is also well-known to favor the formation of (E)-alkenes. clockss.org
The choice of reaction conditions, including the base and solvent, can significantly influence the E/Z selectivity of the olefination. For unstabilized ylides, which typically favor the Z-alkene, modifications such as the Schlosser protocol can be used to obtain the E-isomer. wikipedia.org
Recent advances in catalysis have also provided methods for the stereoselective synthesis of exocyclic alkenes. capes.gov.brnih.govnih.govubc.caresearchgate.net Palladium-catalyzed cascade reactions, for example, have been used to prepare tetrasubstituted exocyclic alkenes with high stereo- and regiocontrol. nih.gov
| Reaction | Key Reagent | Expected Major Isomer | Notes |
| Wittig Reaction | Stabilized ethylidenephosphorane | (E) | Reaction with phthalic anhydride. chemtube3d.comorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Ethyl phosphonate ester | (E) | Generally provides high E-selectivity. clockss.org |
| Modified Julia Olefination | Sulfone reagent | (E) | Applied to anhydrides for phthalide synthesis. acs.org |
Derivatization and Chemical Modifications of (E)-3-Ethylidenephthalide
The core structure of (E)-3-Ethylidenephthalide serves as a versatile scaffold for a variety of chemical modifications. These transformations are pivotal for developing new compounds with potentially enhanced or novel properties. The derivatization processes often target the ethylidene group or the phthalide ring system, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Synthesis of Structurally Related Phthalide Analogues
The synthesis of analogues structurally related to (E)-3-Ethylidenephthalide is a significant area of research, driven by the quest for compounds with tailored biological or material properties. Methodologies for these syntheses are diverse, often involving cyclization reactions of appropriately substituted precursors.
A key strategy involves the palladium-catalyzed cyclization of 2-allylbenzoic acids. The selectivity of this reaction towards forming either 3-ethylidenephthalides or 3-vinylphthalides can be controlled by the addition of acids or bases. researchgate.netresearchgate.net Mechanistic investigations have pointed to a competition between Wacker-type oxidation and allylic C-H cleavage as the determining factor in product formation. researchgate.net Furthermore, the isomerization of 3-vinylphthalide provides another route to 3-ethylidenephthalide. researchgate.net
Other synthetic approaches have been developed to access a broader range of phthalide analogues. For instance, (Z)-3-ylidenephthalides can be synthesized with moderate to high yields using aluminum chloride (AlCl₃) as a catalyst with various 2-acylbenzoic acids. researchgate.netresearchgate.net The synthesis of 3-arylphthalides has been achieved through a metal- and solvent-free Friedel-Crafts condensation between an aromatic ester and an aldehyde, promoted by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). researchgate.net Additionally, 3-(2-arylethylidene)isobenzofuran-1(3H)-ones have been prepared through a sequential reduction-dehydration of 3-(2-oxo-2-arylethyl)isobenzofuran-1(3H)-ones, followed by a base-catalyzed double bond isomerization. researchgate.net A metal-free approach for 3-substituted phthalides utilizes a cascade reaction of 2-alkynylbenzoates triggered by iodine, triphenylphosphine, and water. researchgate.net
The table below summarizes various synthetic methods for producing phthalide analogues.
| Product Analogue | Precursor(s) | Key Reagents/Catalysts | Reference(s) |
| 3-Ethylidenephthalides / 3-Vinylphthalides | Substituted 2-allylbenzoic acids | Palladium catalyst, acid/base | researchgate.netresearchgate.net |
| (Z)-3-Ylidenephthalides | 2-Acylbenzoic acids | AlCl₃ | researchgate.netresearchgate.net |
| 3-Arylphthalides | Aromatic ester, aldehyde | Eaton's reagent (P₂O₅/MeSO₃H) | researchgate.net |
| 3-(2-Arylethylidene)isobenzofuran-1(3H)-ones | 3-(2-Oxo-2-arylethyl)isobenzofuran-1(3H)-ones | K₂CO₃ in acetonitrile (B52724) | researchgate.net |
| 3-Substituted phthalides | 2-Alkynylbenzoates | I₂/PPh₃/H₂O | researchgate.net |
Functionalization Reactions and Reactivity Studies
The functionalization of (E)-3-Ethylidenephthalide and related structures is crucial for probing their chemical reactivity and for creating derivatives with specific functionalities. The exocyclic double bond and the lactone ring are the primary sites for chemical modification.
Reactivity studies have provided insight into the mechanisms governing the formation of these compounds. For example, the palladium-catalyzed synthesis of 3-ethylidenephthalides from 2-allylbenzoic acids involves a key allylic C-H cleavage step. researchgate.netresearchgate.net Isotope effect studies using 2-(1,1-d2-allyl)benzoic acid have been instrumental in elucidating these mechanistic details. researchgate.net
Late-stage functionalization, a strategy to modify complex molecules in the final steps of a synthesis, is a highly desirable approach. mpg.de This can involve the chemo- and regioselective introduction of functional groups. mpg.de For instance, transition-metal catalyzed C-H activation is a powerful tool for directed functionalization. nih.gov Although not specifically detailed for (E)-3-Ethylidenephthalide in the provided context, such methods represent a frontier in its derivatization. The use of visible-light photocatalysis in conjunction with metal catalysis is an emerging strategy for C-H functionalization that could be applicable. beilstein-journals.org
The Wittig reaction has been employed as a regioselective method to prepare ethylidenephthalide and its derivatives, which can then serve as starting materials for further elaboration, such as the synthesis of (3-phthalidylidene)ethyl esters. researchgate.net
The functionalization can also involve reactions that modify the core structure more extensively. For example, the reaction of o-hydroxychalcones with 3-sulfonylphthalide leads to alkylidenephthalides through a Michael addition-E2 elimination sequence. researchgate.net
Synthetic Challenges and Future Directions in Synthesis
Despite the progress in the synthesis of (E)-3-Ethylidenephthalide and its analogues, several challenges remain, which also point toward future research directions.
One of the primary challenges lies in achieving high stereoselectivity, particularly in the synthesis of specific (E) or (Z) isomers of 3-alkylidenephthalides. researchgate.net While methods exist for selective synthesis, developing more general and efficient protocols that avoid the need for isomer separation is an ongoing goal.
Another challenge is the development of more atom-economical and environmentally benign synthetic routes. researchgate.net This includes the use of metal-free catalysts and solvent-free conditions, as demonstrated in some recent advances. researchgate.net Expanding the scope of these green methodologies to a wider range of phthalide derivatives is a key future direction.
The functionalization of less reactive positions on the phthalide scaffold, such as the aromatic ring, presents another hurdle. While C-H activation strategies are promising, their application to the specific case of (E)-3-Ethylidenephthalide needs to be explored and optimized. nih.gov The development of novel directing groups or catalyst systems could enable the site-selective introduction of a wide array of functional groups.
Future research will likely focus on the following areas:
Development of novel catalytic systems: Exploring new catalysts, including those based on earth-abundant metals or organocatalysts, for the efficient and selective synthesis of phthalide derivatives.
Expansion of substrate scope: Applying existing and new synthetic methods to a broader range of starting materials to generate a greater diversity of phthalide analogues.
Late-stage functionalization: Designing robust methods for the late-stage modification of complex phthalide-containing molecules to rapidly generate libraries of compounds for biological screening. mpg.de
Chemoenzymatic synthesis: Investigating the use of enzymes to catalyze key steps in the synthesis of phthalide derivatives, potentially offering high selectivity and milder reaction conditions. beilstein-journals.org
Addressing these challenges will not only advance the fundamental chemistry of phthalides but also facilitate the discovery of new molecules with significant applications.
Advanced Spectroscopic and Structural Elucidation of E 3 Ethylidenephthalide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific high-resolution 1H or 13C NMR data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for (E)-3-Ethylidenephthalide, have been found in the reviewed literature.
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
While researchers have noted the use of two-dimensional NMR experiments for the structural confirmation of related compounds, specific 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or NOESY (Nuclear Overhauser Effect Spectroscopy) for (E)-3-Ethylidenephthalide are not publicly available. These techniques would be crucial for unambiguously determining the proton-proton and proton-carbon correlations and for confirming the (E)-stereochemistry of the ethylidene group.
Isotopic Labeling Studies in NMR
There are no reports of isotopic labeling studies involving (E)-3-Ethylidenephthalide. Such studies, often employing isotopes like 13C or 2H, are instrumental in elucidating biosynthetic pathways or reaction mechanisms, but have not been applied to this specific molecule in any documented research.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Detailed mass spectrometric analysis of (E)-3-Ethylidenephthalide, which would be essential for understanding its fragmentation behavior under ionization, is not described in the available literature.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
No tandem mass spectrometry (MS/MS) data for (E)-3-Ethylidenephthalide has been published. MS/MS experiments are critical for isolating a precursor ion and analyzing its fragmentation products, which provides definitive structural information. Without this data, a detailed fragmentation pathway cannot be proposed.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
While the molecular formula of (E)-3-Ethylidenephthalide is C10H8O2, no specific high-resolution mass spectrometry (HRMS) data confirming its exact mass and elemental composition has been found.
X-ray Crystallography for Solid-State Structure Determination
A search for crystallographic information has revealed no published X-ray crystal structure for (E)-3-Ethylidenephthalide. Therefore, precise bond lengths, bond angles, and the solid-state conformation of the molecule remain undetermined.
Crystal Growth and Quality for Diffraction Analysis
The successful application of X-ray diffraction for the structural elucidation of (E)-3-Ethylidenephthalide is contingent upon the availability of high-quality single crystals. The growth of such crystals is a critical preliminary step.
Methods for Crystal Growth:
Single crystals of organic compounds like (E)-3-Ethylidenephthalide are typically grown from solution. Common methods include:
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization at the interface.
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a vial of a volatile anti-solvent. The vapor from the anti-solvent gradually diffuses into the solution, inducing crystallization.
Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
The choice of solvent is crucial and is often determined empirically. Solvents that have been used for the crystallization of related 3-alkylidenephthalides include ethanol, toluene, and various hydrocarbon/ether mixtures.
Assessing Crystal Quality:
Once crystals are obtained, their quality for diffraction analysis must be assessed. This is typically done using an optical microscope. Ideal crystals for single-crystal X-ray diffraction should:
Be of a suitable size (typically 0.1-0.5 mm in each dimension).
Have well-defined faces and sharp edges.
Be free from cracks, defects, or twinning.
Extinguish light sharply under cross-polarized light, indicating a single crystalline domain.
A goniometer head is used to mount a selected crystal for the diffraction experiment. The crystal is then placed in the X-ray beam of a diffractometer for data collection.
Crystallographic Data for a Related Compound:
| Parameter | Expected/Analogous Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P-1, or similar |
| Unit Cell Dimensions | Dependent on packing, but typically in the range of a=5-15 Å, b=5-20 Å, c=10-30 Å |
| Z (molecules per unit cell) | 2, 4, or 8 |
This table is illustrative and based on general expectations for small organic molecules.
Detailed Analysis of Molecular Conformation and Intermolecular Interactions
The molecular structure of (E)-3-Ethylidenephthalide is characterized by a planar phthalide (B148349) ring system fused to a benzene (B151609) ring. The exocyclic ethylidene group is the main point of conformational interest.
Molecular Conformation:
Phthalide Core: The bicyclic phthalide core is expected to be essentially planar due to the aromaticity of the benzene ring and the sp² hybridization of the atoms in the lactone ring.
Ethylidene Group: The (E)-configuration dictates that the methyl group of the ethylidene moiety is positioned trans to the carbonyl oxygen of the lactone ring with respect to the exocyclic double bond. This arrangement is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. Bond lengths and angles would be consistent with standard values for sp² and sp³ hybridized carbons and the lactone functionality.
Intermolecular Interactions:
π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can be either face-to-face or offset.
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen as an acceptor and various C-H donors (from the aromatic ring or the ethylidene group) are expected to play a significant role in the crystal packing. These interactions, though weak individually, collectively contribute to the stability of the crystal lattice.
A hypothetical packing diagram would likely show molecules arranged in layers or herringbone motifs, maximizing favorable intermolecular contacts.
| Interaction Type | Atoms Involved (Donor-Acceptor) | Typical Distance (Å) |
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | 3.3 - 3.8 |
| C-H···O Hydrogen Bond | C(aromatic)-H ··· O=C | 2.2 - 2.8 |
| C-H···O Hydrogen Bond | C(ethylidene)-H ··· O=C | 2.3 - 2.9 |
This table presents expected intermolecular interactions and their typical geometric parameters.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. daveadamslab.com
Expected IR and Raman Bands:
The vibrational spectrum of (E)-3-Ethylidenephthalide will be dominated by contributions from the carbonyl group, the carbon-carbon double bond, and the aromatic ring.
C=O Stretching: The lactone carbonyl group will give rise to a very strong and characteristic absorption band in the IR spectrum, typically in the range of 1760-1790 cm⁻¹. This high frequency is characteristic of five-membered ring lactones. This mode should also be visible, though likely weaker, in the Raman spectrum.
C=C Stretching: The exocyclic C=C double bond of the ethylidene group is expected to show a stretching vibration in the region of 1650-1680 cm⁻¹. This band may be of medium intensity in both IR and Raman spectra.
Aromatic C=C Stretching: The benzene ring will exhibit several C=C stretching vibrations, typically appearing as a group of bands between 1450 and 1600 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethylidene group will appear just below 3000 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the lactone ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Data Table of Expected Vibrational Frequencies:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Medium |
| C-H Stretch | Aliphatic (sp²) | ~3020 | Medium | Medium |
| C-H Stretch | Aliphatic (sp³) | 2850 - 2960 | Medium | Medium |
| C=O Stretch | Lactone (γ-lactone) | 1760 - 1790 | Strong | Weak-Medium |
| C=C Stretch | Exocyclic Alkene | 1650 - 1680 | Medium | Medium-Strong |
| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Strong | Medium-Strong |
| C-O Stretch | Lactone Ether | 1200 - 1300 | Strong | Weak |
| C-O Stretch | Lactone Acyl | 1000 - 1150 | Strong | Weak |
This table is based on established group frequencies and data from analogous compounds.
Chiroptical Spectroscopy (CD/ORD) for Absolute Stereochemistry
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques used to study chiral molecules. libretexts.org A chiral molecule is one that is non-superimposable on its mirror image.
Applicability to (E)-3-Ethylidenephthalide:
The parent molecule, (E)-3-Ethylidenephthalide, is achiral . It possesses a plane of symmetry (the plane of the phthalide ring) and therefore cannot exist as enantiomers. As a result, an unfunctionalized sample of (E)-3-Ethylidenephthalide will not exhibit any chiroptical activity; its CD spectrum will be silent (zero ellipticity at all wavelengths), and it will not rotate the plane of polarized light.
Hypothetical Chiral Derivatives:
Chiroptical spectroscopy would become a critical tool for stereochemical analysis if a chiral center were introduced into the molecule. This could be achieved, for example, by:
Substitution on the Ethylidene Group: Replacing one of the hydrogens on the methyl group with a different substituent would create a chiral center at the adjacent carbon.
Substitution on the Aromatic Ring: Introducing a chiral substituent onto the benzene ring.
In such a hypothetical chiral derivative, CD and ORD could be used to determine the absolute configuration (R or S) of the stereocenter. The sign and intensity of the Cotton effects in the CD and ORD spectra, which correspond to the electronic transitions of the chromophores (the phthalide system), would be directly related to the spatial arrangement of the atoms around the chiral center. The absolute stereochemistry would typically be assigned by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for each enantiomer.
Since the parent compound is achiral, no experimental or theoretical chiroptical data is presented.
Computational and Theoretical Investigations of E 3 Ethylidenephthalide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electronic structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of many-body systems. Instead of the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density. This approach offers a balance between accuracy and computational cost, making it a workhorse in computational chemistry.
For (E)-3-ethylidenephthalide, DFT calculations could elucidate a variety of properties. By calculating the distribution of electron density, one can identify the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thereby offering insights into its chemical reactivity. Key parameters that would be obtained from DFT studies include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the surface of (E)-3-ethylidenephthalide, highlighting regions of positive and negative potential. This is invaluable for understanding intermolecular interactions.
Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.
A hypothetical data table summarizing the kind of results a DFT study on (E)-3-ethylidenephthalide might produce is presented below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule |
Table 1: Hypothetical DFT-calculated parameters for (E)-3-Ethylidenephthalide.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties, including spectroscopic parameters.
For (E)-3-ethylidenephthalide, ab initio calculations could be employed to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. By calculating the harmonic vibrational frequencies, one could assign the peaks in an experimental IR or Raman spectrum to specific molecular vibrations. This would provide a detailed understanding of the molecule's vibrational modes. Similarly, time-dependent ab initio methods could predict the electronic transitions responsible for UV-Visible absorption, aiding in the interpretation of experimental spectra.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with other molecules over time.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like (E)-3-ethylidenephthalide, which possesses rotatable bonds, multiple conformers may exist. A thorough conformational analysis would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformation.
This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this landscape correspond to the most stable conformers. Understanding the conformational preferences of (E)-3-ethylidenephthalide is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Ligand-Receptor Interaction Modeling (Computational Aspects)
If (E)-3-ethylidenephthalide is being investigated for its potential as a therapeutic agent, understanding its interaction with a biological target (receptor) is paramount. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecule (receptor).
A computational docking study of (E)-3-ethylidenephthalide would involve:
Obtaining the three-dimensional structure of the target receptor, either from experimental data (e.g., X-ray crystallography) or through homology modeling.
Generating a set of possible conformations of (E)-3-ethylidenephthalide.
Using a docking algorithm to place these conformations into the binding site of the receptor and score the resulting poses based on their predicted binding affinity.
The results of such a study would provide a model of the ligand-receptor complex, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding. Molecular dynamics simulations of the docked complex could then be performed to assess the stability of the predicted binding mode over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
To develop a QSAR model for a series of phthalide (B148349) derivatives, including (E)-3-ethylidenephthalide, one would need a dataset of compounds with experimentally determined biological activities. The process would involve:
Descriptor Calculation: For each compound in the series, a set of numerical descriptors would be calculated. These descriptors can encode various aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
A validated QSAR model could then be used to predict the biological activity of new, untested phthalide derivatives, thereby guiding the design of more potent compounds. The model can also provide insights into the structural features that are most important for the desired biological activity.
Below is a hypothetical representation of the types of descriptors that might be used in a QSAR study of phthalide derivatives.
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Number of Rings |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO Energies |
Table 2: Examples of Molecular Descriptors for QSAR Modeling.
Descriptors and Model Development
The foundation of in silico analysis lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. researchgate.net For the 3-alkylidenephthalide scaffold, a variety of quantum chemical descriptors can be determined using DFT methods, such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311G(d,p), to accurately model the system. dergipark.org.trbiolscigroup.us These calculations yield fundamental parameters that are crucial for understanding molecular behavior.
Key electronic and global reactivity descriptors include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): This descriptor relates to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to act as an electron donor. researchgate.net
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electron acceptor. researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between EHOMO and ELUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarizable and reactive.
Ionization Potential (IP) and Electron Affinity (EA): These are related to HOMO and LUMO energies and describe the energy required to remove an electron and the energy released when an electron is added, respectively. dergipark.org.tr
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be derived from IP and EA to provide a more comprehensive picture of a molecule's reactivity. dergipark.org.tr
These calculated descriptors are the building blocks for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. dergipark.org.tr By establishing a mathematical correlation between these descriptors and an observed biological activity or physicochemical property for a series of related compounds, a predictive model can be constructed. researchgate.net Such models are invaluable for forecasting the characteristics of new, unsynthesized molecules.
| Molecular Descriptor | Significance in Model Development |
|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electron-donating ability; crucial for modeling reactions with electrophiles. researchgate.net |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates electron-accepting ability; important for modeling reactions with nucleophiles. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment (μ) | Describes polarity, influencing intermolecular interactions and solubility. biolscigroup.us |
| Polarizability | Measures the deformability of the electron cloud, affecting non-covalent interactions. dergipark.org.tr |
| Electronegativity (χ) | Represents the ability of a molecule to attract electrons. dergipark.org.tr |
| Chemical Hardness (η) | Measures resistance to change in electron distribution. dergipark.org.tr |
Predictive Capabilities for Chemical Space Exploration
The concept of chemical space refers to the vast, multidimensional universe of all possible molecules. vulcanchem.com Computational models, particularly QSAR and QSPR, are essential tools for navigating this space efficiently. Once a reliable model is developed for a class of compounds like 3-alkylidenephthalides, it can be used to predict the properties of novel, yet-to-be-synthesized analogues.
This predictive power enables several key applications in chemical research:
Virtual Screening: Instead of synthesizing and testing thousands of compounds, researchers can create large virtual libraries of (E)-3-Ethylidenephthalide derivatives with various substituents. The computational model can then rapidly screen these libraries to identify candidates with the highest predicted activity or desired properties, dramatically saving time and resources.
Lead Optimization: In drug discovery, once a "hit" compound is identified, medicinal chemists explore the chemical space around it to improve its potency and other pharmacological properties. nih.gov Computational models can guide this process by predicting the effects of specific structural modifications to the (E)-3-Ethylidenephthalide core, helping to design more effective and targeted molecules. nih.gov
Rational Design: By understanding the relationship between structural descriptors and function, scientists can rationally design new molecules with tailored properties. For example, if a QSAR model indicates that higher EHOMO values correlate with better performance, researchers can focus on designing derivatives that possess this electronic characteristic.
By integrating computational predictions with synthetic chemistry, the exploration of the chemical space around the (E)-3-Ethylidenephthalide scaffold becomes a more targeted and efficient endeavor, expanding the potential to discover new compounds with significant applications. vulcanchem.com
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry, especially DFT, is a powerful method for investigating the detailed mechanisms of chemical reactions. nih.gov It allows for the mapping of reaction pathways, the characterization of transient structures like transition states and intermediates, and the calculation of activation energies, thereby providing a deep understanding of reaction kinetics and selectivity. researchgate.netqub.ac.uk
For (E)-3-Ethylidenephthalide and related compounds, computational studies have shed light on key synthetic transformations. One notable area of investigation is the selective formation of 3-ethylidenephthalides from 2-allylbenzoic acids. Mechanistic studies have revealed that this transformation involves a competition between two primary pathways: allylic C-H cleavage, which leads to phthalides, and a Wacker-type oxidation, which produces isocoumarins. researchgate.netresearchgate.net Computational modeling can calculate the energy barriers for each path, explaining the conditions under which one product is favored over the other.
Furthermore, a crucial reaction for the formation of (E)-3-Ethylidenephthalide is the palladium-catalyzed isomerization of 3-vinylphthalide. researchgate.net Computational and experimental studies have confirmed that this isomerization is a distinct process and does not proceed through an isocoumarin (B1212949) intermediate. researchgate.netresearchgate.net DFT calculations can model the catalytic cycle of this reaction, identifying the key steps, the structure of the palladium-complex intermediates, and the transition state for the double bond migration. These calculations help explain the role of the catalyst and reaction conditions in achieving high selectivity for the thermodynamically more stable (E)-isomer.
| Reaction Studied | Computational Method | Key Mechanistic Insight from Computation |
|---|---|---|
| Isomerization of 3-Vinylphthalide to (E)-3-Ethylidenephthalide | DFT | Elucidation of the palladium-catalyzed reaction pathway, confirming it as an independent process and explaining selectivity. researchgate.netresearchgate.net |
| Allylic Oxidation of 2-Allylbenzoic Acids | DFT | Reveals the competition between allylic C-H cleavage (to phthalides) and Wacker-type oxidation (to isocoumarins) by calculating relative energy barriers. researchgate.netresearchgate.net |
| Friedel-Crafts Condensation to 3-Arylphthalides | DFT | Models the reaction pathway, identifies intermediates, and helps rationalize the role of reagents like Eaton's reagent. researchgate.net |
| Addition of Carbenes to Thiones | DFT | Analyzes electronic properties and intermolecular interactions to determine the polar nature of the reaction and characterize stepwise mechanisms versus concerted cycloadditions. nih.gov |
By simulating these reaction mechanisms, computational chemistry provides a molecular-level understanding that is often inaccessible through experimental means alone, guiding the development of more efficient and selective synthetic routes to (E)-3-Ethylidenephthalide and its derivatives.
Chemical Reactivity, Reaction Mechanisms, and Stability of E 3 Ethylidenephthalide
Electrophilic and Nucleophilic Reactions
The reactivity of (E)-3-Ethylidenephthalide is characterized by the presence of both electron-rich and electron-deficient centers, making it susceptible to attack by both electrophiles and nucleophiles. The exocyclic double bond conjugated with the carbonyl group of the lactone is a key site for reactivity.
Electrophilic Reactions: The benzene (B151609) ring, with its delocalized π-electron system, is an electron-rich moiety that can undergo electrophilic aromatic substitution. scribd.com The lactone ring and the ethylidene group are deactivating, directing incoming electrophiles to the meta position relative to the point of attachment of the lactone ring. However, the electron-rich nature of the π-system of the double bond also allows for electrophilic addition reactions. For example, the addition of halogens or protic acids would likely proceed via attack on the double bond. The general mechanism for electrophilic aromatic substitution involves the formation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (an arenium ion), and subsequent loss of a proton to restore aromaticity. scribd.com
Nucleophilic Reactions: (E)-3-Ethylidenephthalide possesses two primary sites for nucleophilic attack: the carbonyl carbon of the lactone and the β-carbon of the α,β-unsaturated system (Michael addition). The carbonyl carbon is electrophilic due to the polarization of the C=O bond. Strong nucleophiles can attack this carbon, potentially leading to the opening of the lactone ring.
The conjugated system makes the β-carbon of the ethylidene group susceptible to nucleophilic attack in a Michael-type 1,4-conjugate addition. libretexts.org This is favored with softer nucleophiles. The reaction involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. The molecule acts as an electrophile in these reactions, reacting with nucleophilic centers in other molecules. europa.eunih.gov
| Reaction Type | Attacking Species | Site of Attack on (E)-3-Ethylidenephthalide | General Outcome |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺) | Aromatic Ring (meta-position) | Substitution of a hydrogen atom on the aromatic ring. |
| Electrophilic Addition | Electrophile (e.g., H⁺, Br⁺) | Exocyclic C=C double bond | Addition across the double bond. |
| Nucleophilic Acyl Substitution | Nucleophile (e.g., OH⁻, RO⁻) | Carbonyl Carbon | Ring-opening of the lactone. |
| Nucleophilic Conjugate Addition | Soft Nucleophile (e.g., R₂CuLi) | β-carbon of the ethylidene group | Addition to the double bond, retaining the lactone ring. |
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable isomeric structure. mvpsvktcollege.ac.inmasterorganicchemistry.com For (E)-3-Ethylidenephthalide, rearrangements could be initiated under specific conditions, such as in the presence of strong acids or upon photochemical excitation.
Acid-catalyzed rearrangements could potentially involve protonation of the carbonyl oxygen or the double bond, leading to carbocationic intermediates. libretexts.org These intermediates could then undergo hydride or alkyl shifts to form a more stable carbocation before subsequent reaction. masterorganicchemistry.com For instance, protonation of the exocyclic double bond could lead to a tertiary carbocation, which might rearrange if a more stable structure could be formed. The pinacol (B44631) rearrangement, which involves the acid-catalyzed rearrangement of 1,2-diols, is an example of a rearrangement that proceeds through a carbocation intermediate. libretexts.org While not directly applicable, the principles of carbocation stability (3° > 2° > 1°) would govern any potential Wagner-Meerwein type shifts. mvpsvktcollege.ac.in
Photochemical Reactions
Photochemistry involves chemical reactions initiated by the absorption of light. wikipedia.orgbritannica.com When (E)-3-Ethylidenephthalide absorbs light, it is promoted to an electronic excited state with different reactivity than the ground state molecule. britannica.com The α,β-unsaturated system is a chromophore that can absorb UV light.
Possible photochemical reactions for (E)-3-Ethylidenephthalide include:
(E/Z) Isomerization: One of the most common photochemical reactions for alkenes is cis-trans (or E/Z) isomerization. princeton.edumsu.edu Absorption of light can lead to the rotation around the carbon-carbon double bond, converting the (E)-isomer to the (Z)-isomer until a photostationary state is reached. princeton.edu
[2+2] Cycloadditions: The excited state of the alkene can undergo cycloaddition reactions. For example, dimerization with a ground-state molecule could yield a cyclobutane (B1203170) derivative. wikipedia.org This type of reaction is responsible for photodamage in DNA through the formation of thymine (B56734) dimers. wikipedia.org
Radical Reactions: Photochemical excitation can generate radical intermediates. rsc.org These highly reactive species can then undergo a variety of subsequent reactions, including cyclizations or hydrogen abstractions.
Thermal Stability and Degradation Pathways
Thermal stability refers to the ability of a compound to resist decomposition at high temperatures. The degradation of (E)-3-Ethylidenephthalide would likely involve the cleavage of the weakest bonds in the molecule. The lactone ring, while generally stable, can undergo thermal decarboxylation or decarbonylation at very high temperatures. The degradation process is often studied using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature. vot.plmdpi.com
Potential thermal degradation pathways could include:
Retro-Diels-Alder Reaction: Although not a classic Diels-Alder adduct, under sufficient thermal stress, fragmentation of the molecule could occur.
Radical Scission: At high temperatures, homolytic cleavage of C-C or C-O bonds can occur, leading to the formation of radical fragments. These fragments can then initiate chain reactions, leading to a complex mixture of smaller degradation products. nih.gov
Oxidation: In the presence of air (oxygen), thermal degradation is often accelerated and proceeds via oxidative pathways, forming hydroperoxides that can decompose and lead to a variety of oxidized products. vot.pl
The onset of thermal degradation for similar aromatic lactones is typically observed at temperatures well above 200°C in an inert atmosphere. researchgate.netmdpi.com
Reaction Kinetics and Thermodynamic Considerations
Kinetics deals with the rate of chemical reactions, while thermodynamics determines the position of equilibrium and the spontaneity of a reaction. rroij.comkhanacademy.org
Thermodynamic Considerations: The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous, or thermodynamically favorable, reaction. libretexts.org The ΔG is related to the enthalpy change (ΔH, heat of reaction) and the entropy change (ΔS, change in disorder) by the equation ΔG = ΔH - TΔS. libretexts.org For reactions of (E)-3-Ethylidenephthalide, the formation of more stable bonds (a negative ΔH) and an increase in the number of molecules (a positive ΔS) would favor the products.
Kinetic Considerations: The rate of a reaction is governed by the activation energy (Ea), which is the minimum energy required for reactants to transform into products. youtube.com Even if a reaction is thermodynamically favorable (negative ΔG), it may proceed very slowly if the activation energy is high. khanacademy.org The rate of electrophilic or nucleophilic attack on (E)-3-Ethylidenephthalide will depend on factors such as the concentration of reactants, the temperature, and the presence of a catalyst. For example, the rate of a second-order reaction, such as a nucleophilic attack, depends on the concentration of both the substrate and the nucleophile. Computational methods based on Density Functional Theory (DFT) can be used to calculate parameters like electronegativity, hardness, and softness, which help in predicting the kinetic stability and reactivity of molecules. mdpi.comd-nb.info
| Parameter | Description | Relevance to (E)-3-Ethylidenephthalide |
| ΔG (Gibbs Free Energy) | Determines the spontaneity of a reaction. | A negative value indicates a reaction is thermodynamically favorable. |
| ΔH (Enthalpy) | The heat absorbed or released during a reaction. | Exothermic reactions (negative ΔH) are often favorable. |
| ΔS (Entropy) | A measure of the disorder or randomness of a system. | Reactions that increase the number of molecules often have a positive ΔS. |
| Ea (Activation Energy) | The energy barrier that must be overcome for a reaction to occur. | A lower Ea leads to a faster reaction rate. |
Role of Stereochemistry in Reaction Outcomes
Stereochemistry plays a crucial role in the reactions of (E)-3-Ethylidenephthalide, particularly in reactions involving the exocyclic double bond. Since the molecule itself is planar with respect to the core phthalide (B148349) structure, the primary stereochemical considerations arise from the creation of new stereocenters during addition reactions.
Addition Reactions to the Double Bond: When a reagent adds across the C=C double bond, one or two new chiral centers can be created. The stereochemical outcome (e.g., syn vs. anti addition) will depend on the reaction mechanism. For example, catalytic hydrogenation would likely lead to syn-addition of hydrogen across the double bond.
Nucleophilic Conjugate Addition: The attack of a nucleophile on the β-carbon of the ethylidene group creates a new stereocenter at that position. If the resulting enolate is protonated by a chiral proton source, or if a chiral nucleophile is used, diastereomeric or enantiomeric products could be formed.
E2 Elimination Reactions: While this molecule is a product of elimination, understanding the stereochemistry of its formation is relevant. The formation of the (E)-isomer is often favored over the (Z)-isomer due to thermodynamic stability. E2 reactions require a specific anti-periplanar arrangement of the departing hydrogen and leaving group, which dictates the stereochemistry of the resulting alkene. chemistrysteps.comlibretexts.orgyoutube.comyoutube.comopenstax.org The stereochemistry of the starting material directly dictates the stereochemistry of the product in a stereospecific reaction. youtube.com
Mechanistic Investigations into Biological Interactions of E 3 Ethylidenephthalide Non Human, Molecular/cellular Level
Enzyme Modulation and Inhibition Mechanisms (In Vitro Studies)
Specific Enzyme Targets and Kinetic Analysis
There are currently no available studies that identify specific enzyme targets for (E)-3-Ethylidenephthalide or provide a kinetic analysis of its potential inhibitory effects. While related compounds, such as (Z)-3-butylidenephthalide, have been investigated as inhibitors of enzymes like α-glucosidase, with determined IC50 and Ki values, this specific data for (E)-3-Ethylidenephthalide is absent from the scientific record chemfaces.comacs.orgimmunomart.com.
Molecular Docking and Binding Site Characterization (Computational & In Vitro)
No molecular docking or binding site characterization studies have been published for (E)-3-Ethylidenephthalide. Computational analyses have been performed on other phthalide (B148349) derivatives, such as (Z)-3-butylidenephthalide, to predict their binding modes with enzymes like α-glucosidase acs.orgebi.ac.uk. Similarly, docking studies have been conducted on other phthalides against targets like dihydrofolate reductase malariaworld.org. However, these computational models are specific to the studied compounds and cannot be extrapolated to (E)-3-Ethylidenephthalide without dedicated research.
Receptor Interaction Studies (Cellular and Molecular Levels, Non-Human Cell Lines)
Binding Affinity and Specificity (In Vitro)
There is no available data from in vitro studies detailing the binding affinity or specificity of (E)-3-Ethylidenephthalide for any specific cellular receptors. While the broader class of 3-ylidenephthalides has been identified as modulators of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPM8, the specific binding characteristics of (E)-3-Ethylidenephthalide within this class have not been reported researchgate.net.
Signaling Pathway Modulation (In Vitro Cell Line Studies)
No research is available that describes the modulation of specific signaling pathways by (E)-3-Ethylidenephthalide in any non-human cell lines.
Cellular Pathway Perturbations (Non-Human Cell Lines)
There are no published studies that investigate the perturbation of cellular pathways in non-human cell lines following treatment with (E)-3-Ethylidenephthalide.
Apoptosis and Cell Cycle Modulation Mechanisms
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The cell cycle, a series of events leading to cell division and duplication, is tightly controlled by a complex network of proteins. Emerging evidence suggests that certain phthalide compounds can influence these processes.
Studies on various phthalide derivatives have demonstrated their capacity to halt the proliferation of cancer cells and trigger apoptosis. This is often achieved through the activation of caspases, a family of proteases that are central to the apoptotic process. Specifically, the activation of caspase-3 and caspase-7 has been noted as a key event in phthalide-induced apoptosis. These "executioner" caspases, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
The cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins. Checkpoints exist within the cell cycle to ensure the fidelity of DNA replication and chromosome segregation. Some anticancer agents exert their effects by causing cell cycle arrest at these checkpoints, preventing cancer cells from dividing. For instance, the inhibition of cyclin/CDK complexes can lead to arrest at the G1 or G2/M phase of the cell cycle. jmb.or.kr While direct evidence for (E)-3-Ethylidenephthalide is lacking, the known effects of other bioactive molecules on these pathways suggest a potential area for future investigation into its mechanism of action. nih.govmdpi.com
Oxidative Stress Response Pathways
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful byproducts through its antioxidant defense systems. Chronic oxidative stress can damage cellular components, including DNA, proteins, and lipids, and is implicated in the pathogenesis of numerous diseases.
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. nih.govnih.govfrontiersin.orgencyclopedia.pub Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and detoxification genes. nih.govnih.govfrontiersin.orgencyclopedia.pub These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which work in concert to neutralize ROS and protect the cell from damage. frontiersin.org The ability of a compound to modulate the Nrf2 pathway is a key indicator of its potential antioxidant activity. elifesciences.org While specific studies on (E)-3-Ethylidenephthalide are not available, the general antioxidant properties of plant-derived compounds often involve interaction with this critical pathway.
Structure-Activity Relationships (SAR) for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify the key structural features, or pharmacophores, responsible for its therapeutic effects and can design more potent and selective analogs. dntb.gov.ua
Identification of Key Pharmacophores for Molecular Interaction
A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govdovepress.comugm.ac.idresearchgate.net These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For the phthalide scaffold, the lactone ring and the aromatic ring are core structural elements. The nature and position of substituents on the aromatic ring and at the 3-position of the lactone ring can significantly impact biological activity. For example, in a study of 7-amino-3-methylphthalide, the presence of the amino group was found to be crucial for its cytotoxic effects against cancer cells. This suggests that the amino group may act as a key pharmacophoric feature, potentially by forming hydrogen bonds or other interactions with the biological target. The development of a pharmacophore model for (E)-3-Ethylidenephthalide would require the synthesis and biological evaluation of a series of related analogs to identify the critical features for its activity. nih.gov
Correlation of Structural Modifications with In Vitro Biological Mechanisms
Systematic structural modifications of the phthalide skeleton can provide valuable insights into the mechanisms underlying their biological effects. By altering specific functional groups, it is possible to correlate these changes with in vitro activity, such as the induction of apoptosis or the modulation of oxidative stress pathways.
For instance, SAR studies on other classes of compounds have shown that the addition of certain substituents can enhance apoptotic activity. researchgate.net In the context of phthalides, variations in the substitution pattern on the phthalide ring have been shown to affect selectivity towards different cancer cell lines. This indicates that different cellular targets may be involved, and that specific structural features can direct a compound to a particular mechanistic pathway.
A hypothetical SAR study for (E)-3-Ethylidenephthalide could involve the modifications presented in the table below. By synthesizing these analogs and testing their effects on apoptosis and oxidative stress markers, a clearer picture of the SAR could be established.
| Modification | Rationale | Hypothetical Impact on Biological Activity |
| Varying the substituent at the 3-position | To explore the influence of steric bulk and electronics at this position. | Could affect binding affinity to a target protein, thereby altering the potency of apoptosis induction. |
| Introducing substituents on the aromatic ring | To probe the role of electron-donating or electron-withdrawing groups. | May influence the compound's ability to modulate oxidative stress pathways like Nrf2 activation. |
| Altering the stereochemistry of the ethylidene group | To investigate the importance of the (E/Z) configuration for activity. | Could be critical for the specific three-dimensional fit into a target's active site. |
This table is a hypothetical representation of a potential SAR study and is not based on published experimental data for (E)-3-Ethylidenephthalide.
Such studies are crucial for the rational design of new, more effective therapeutic agents based on the phthalide scaffold.
Natural Occurrence, Isolation, and Biosynthesis of E 3 Ethylidenephthalide
Identification in Natural Sources (e.g., Plant Species, Microorganisms)
(E)-3-Ethylidenephthalide is a naturally occurring phthalide (B148349), a class of organic compounds characterized by a lactone structure. It is predominantly found in various plant species, particularly within the Apiaceae (or Umbelliferae) family.
Key plant sources include:
Lovage (Levisticum officinale): The roots, leaves, and seeds of lovage are known to contain (E)-3-Ethylidenephthalide. botanical.com The plant's strong, aromatic scent is partly attributed to its phthalide content.
Ligusticum Species: This genus, also known as lovage or licorice root, comprises about 60 species, many of which are used in traditional medicine and are sources of phthalides. wikipedia.org
Ligusticum sinense (Szechwan Lovage): A fundamental herb in Chinese medicine, its rhizomes contain a variety of phthalides. wikipedia.org
Ligusticum porteri (Osha): Native to the Rocky Mountains and northern Mexico, the roots of this plant are rich in phthalides. researchgate.net
Ligusticum scoticum (Scots Lovage): Found in the cooler temperate regions of the Northern Hemisphere. wikipedia.org
While the compound is well-documented in plants, evidence also suggests that plant-associated microorganisms, such as endophytic fungi and rhizosphere bacteria, are a vast and underexplored source of bioactive natural products. nih.govnih.gov These microorganisms live in a symbiotic relationship with the host plant, producing metabolites that can protect the plant. nih.gov It is plausible that some of the phthalides identified in plants could be synthesized by these associated microbes. nih.gov Research into marine-sponge-derived fungi has also revealed the production of various phthalides, indicating that the microbial kingdom is a promising area for discovering novel phthalide structures. researchgate.net
Table 1: Plant Species Containing (E)-3-Ethylidenephthalide
| Plant Species | Family | Part(s) Containing the Compound |
|---|---|---|
| Levisticum officinale (Lovage) | Apiaceae | Roots, Leaves, Seeds botanical.com |
| Ligusticum sinense (Szechwan Lovage) | Apiaceae | Rhizomes wikipedia.org |
| Ligusticum porteri (Osha) | Apiaceae | Roots researchgate.net |
Geographical Distribution and Environmental Factors
The geographical distribution of plants containing (E)-3-Ethylidenephthalide is closely tied to the native habitats of the Levisticum and Ligusticum genera.
Levisticum officinale is native to the Mediterranean region, particularly the mountainous areas of southern France, northern Greece, and the Balkans. botanical.com It is also found in Iran and Afghanistan. pfaf.orgkew.org It has been introduced and naturalized in many parts of Europe, North America, and China. kew.org
Ligusticum species are native to the cool temperate regions of the Northern Hemisphere, including Asia, Europe, and North America. wikipedia.orgresearchgate.net Ligusticum porteri, for instance, is found from the southern and central Rocky Mountains in the USA to the northern Sierra Madre Occidental in Mexico. researchgate.net The name Ligusticum itself is thought to be derived from the Liguria region of Italy, where the genus is abundant. botanical.com
Environmental factors can significantly influence the growth of these plants and the production of their secondary metabolites, including phthalides. oregonstate.edu These factors include:
Climate and Weather: Temperature, humidity, and precipitation affect all stages of plant life, from the storage of raw materials to the synthesis of chemical compounds. oliptek.com Temperature, in particular, influences photosynthesis, transpiration, and respiration rates. oregonstate.edu
Soil and Nutrition: These plants typically thrive in rich, moist, but well-drained soil and prefer sunny locations. botanical.com Nutrient deficiencies or imbalances in the soil can alter the concentration of secondary metabolites. mdpi.com
Light: Light intensity, quality (wavelength), and duration (photoperiod) are critical for plant growth and the production of phytochemicals. oregonstate.edu For example, some plants increase the concentration of certain compounds in response to shading, while others require high light intensity. mdpi.com
Water Availability: As most plants consist of about 90% water, its availability is crucial for numerous physiological processes, including photosynthesis and nutrient transport. oregonstate.edu Drought stress has been shown to induce the production of certain secondary metabolites in plants. mdpi.com
The interplay of these environmental factors creates specific ecological niches where these plants can prosper and produce their characteristic chemical profiles. europa.eu
Extraction and Purification Methodologies
The isolation of (E)-3-Ethylidenephthalide from its natural sources involves a multi-step process that begins with extraction, followed by purification to obtain the pure compound. nih.gov
Extraction is the initial step to separate the desired compounds from the raw plant material. nih.gov Solvent extraction is the most common method used. nih.gov The choice of solvent is critical and is based on the polarity of the target compound. For phthalides, which are moderately polar, solvents like ethanol, methanol, or acetone (B3395972) are often employed. nih.gov The process typically involves soaking the powdered plant material (e.g., roots or rhizomes) in the chosen solvent for an extended period, allowing the soluble compounds to dissolve. gsconlinepress.com The resulting solution is then separated from the solid plant debris and concentrated, often using a rotary evaporator, to yield a crude extract. gsconlinepress.com
Purification of the crude extract is necessary to isolate (E)-3-Ethylidenephthalide from the complex mixture of other phytochemicals. nih.gov This is primarily achieved through various chromatographic techniques. iipseries.org
Chromatographic Techniques for Isolation
Chromatography is a powerful technique for separating individual components from a mixture based on their differential interactions with a stationary phase and a mobile phase. khanacademy.org Several chromatographic methods are employed for the isolation of (E)-3-Ethylidenephthalide.
Column Chromatography (CC): This is a fundamental purification technique where the crude extract is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel. iipseries.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. iipseries.org Compounds separate based on their affinity for the stationary phase; less polar compounds tend to travel down the column faster than more polar compounds in normal-phase chromatography. iipseries.orgkhanacademy.org Fractions are collected and analyzed to isolate the target compound.
Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of column chromatography and to identify the fractions containing the desired compound. khanacademy.org A small amount of the extract or fraction is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a chamber with a solvent, which moves up the plate by capillary action, separating the components. khanacademy.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of compounds. iipseries.org It utilizes a high-pressure pump to pass the mobile phase through a column containing fine particles of the stationary phase, resulting in highly efficient separations. iipseries.org HPLC is particularly well-suited for isolating specific phytoconstituents from complex mixtures. iipseries.orgnih.gov Different types of HPLC, such as reversed-phase HPLC, are powerful tools for purifying low molecular weight compounds like phthalides. nih.gov
Table 2: Chromatographic Techniques for Isolation
| Technique | Principle | Application in Isolating (E)-3-Ethylidenephthalide |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase. iipseries.org | Initial fractionation of the crude plant extract to separate compounds based on polarity. |
| Thin-Layer Chromatography | Separation on a thin layer of adsorbent, used for monitoring and identification. khanacademy.org | To identify fractions from column chromatography that contain the target compound. |
Spectroscopic Identification in Natural Extracts
Once a purified compound is obtained, its chemical structure must be confirmed. Spectroscopic techniques are indispensable for the identification and structural elucidation of natural products like (E)-3-Ethylidenephthalide within an extract or after isolation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying volatile or semi-volatile compounds. nih.gov The sample is first separated by gas chromatography, and then the individual components are analyzed by mass spectrometry. The mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable manner. nih.gov The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to spectral libraries, such as the one from the National Institute of Science and Technology (NIST), for positive identification. scispace.com
Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups (e.g., C=O for a carbonyl group, C-O for an ether or ester). gsconlinepress.com This information helps to piece together the structure of the unknown compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the complete structure of an organic molecule. It provides detailed information about the carbon and proton skeleton of the molecule, allowing for the precise determination of the connectivity of atoms and the stereochemistry of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. gsconlinepress.com The wavelengths at which a compound absorbs light are related to its electronic structure, particularly the presence of conjugated systems, which are common in phthalides. gsconlinepress.com
By combining data from these different spectroscopic methods, researchers can confidently identify (E)-3-Ethylidenephthalide and determine its purity.
Biosynthetic Pathways and Precursors
The biosynthesis of phthalides in plants is a complex process involving multiple enzymatic steps. While the complete pathway for (E)-3-Ethylidenephthalide is not fully elucidated in all producer organisms, general biosynthetic principles for related compounds provide a likely framework. Phthalides are polyketides, which are secondary metabolites produced from simple acyl precursors. nih.gov
The biosynthesis is thought to proceed through the polyketide pathway, where simple building blocks are sequentially condensed to form a polyketide chain. This chain then undergoes cyclization and other modifications to form the final phthalide structure.
A plausible precursor for the biosynthesis of 3-substituted phthalides is 2-acylbenzoic acid . researchgate.net The general pathway likely involves the decarboxylative acylation of arylacetic acids. mdma.ch For (E)-3-Ethylidenephthalide, a key intermediate is likely related to o-acetylbenzoic acid .
In the context of metabolic engineering, researchers have successfully designed and reconstructed biosynthetic pathways in microorganisms like E. coli to produce various chemicals. nih.gov These approaches often start from a common precursor, such as an amino acid, and introduce a series of enzymes to convert it into the desired product. nih.gov For example, L-phenylalanine can be used as a starting point to produce compounds like 3-phenylpropanol through a series of enzymatic reactions. nih.gov This "retrobiosynthesis" approach could potentially be applied to produce (E)-3-Ethylidenephthalide by identifying and assembling the necessary enzymes in a microbial host. nih.gov
Enzymatic Steps and Genetic Basis (if known)
The specific enzymes and genes responsible for the biosynthesis of (E)-3-Ethylidenephthalide in its natural plant sources are not yet well-characterized. However, based on known biosynthetic reactions, several types of enzymes are expected to be involved. nih.gov
Polyketide Synthases (PKSs): These are large, multi-domain enzymes that catalyze the repetitive condensation of acyl-CoA units (like acetyl-CoA and malonyl-CoA) to build the polyketide backbone. nih.gov
Acyltransferases: These enzymes are responsible for selecting and loading the correct starter and extender units onto the PKS.
Reductases, Dehydratases, and Cyclases: After the polyketide chain is formed, these enzymes modify it through reduction, dehydration, and cyclization reactions to create the final phthalide ring system.
Tailoring Enzymes: Additional enzymes, such as methyltransferases or oxidases, may be involved in further modifying the basic phthalide structure to produce the final (E)-3-Ethylidenephthalide molecule.
The genetic basis for these pathways resides in gene clusters that encode all the necessary enzymes for the biosynthesis of a particular secondary metabolite. Identifying and characterizing these gene clusters is a key area of research for understanding and potentially engineering the production of these compounds. nih.gov Computational tools and genomic databases can help predict potential biosynthetic pathways and identify candidate genes and enzymes for experimental validation. nih.gov
Regulation of Biosynthesis
The biosynthesis of (E)-3-Ethylidenephthalide, like many plant secondary metabolites, is not a static process. It is intricately regulated by a combination of internal genetic factors and external environmental and agronomic influences. These regulatory mechanisms ensure that the plant can modulate the production of phthalides in response to developmental cues and environmental challenges. Research into the volatile composition of celery (Apium graveolens) has revealed that the concentration of phthalides, including by extension (E)-3-Ethylidenephthalide, is highly variable, pointing to a complex control network. nih.govnih.gov
Genetic and Developmental Regulation
The genetic makeup, or genotype, of the celery plant is a primary determinant of its capacity to produce phthalides. nih.gov Studies comparing different celery cultivars have consistently shown significant variation in the total phthalide content and the relative abundance of specific phthalide compounds. nih.govmdpi.com For instance, research on eight different celery genotypes demonstrated that the volatile composition, including the proportion of phthalides, was significantly influenced by the genotype. nih.gov This inherent genetic variability is a crucial resource for breeding programs aiming to develop celery varieties with specific flavor profiles or enhanced medicinal properties. reading.ac.uk
Furthermore, the expression of genes involved in the biosynthesis of volatile compounds is tissue-specific. In celery, the highest concentrations of volatile compounds, including phthalides and terpenes, are typically found in the leaves and petioles, with much lower levels in the roots. nih.gov This distribution suggests that the genes encoding the biosynthetic enzymes for these compounds are differentially expressed in various plant organs. While the specific genes controlling the phthalide biosynthetic pathway in celery are still under investigation, integrated metabolome and transcriptome analyses are beginning to identify candidate genes. nih.govdntb.gov.ua The regulation is likely to occur at the level of gene transcription, where specific transcription factors activate or repress the expression of biosynthetic genes in response to developmental signals.
Environmental and Abiotic Stress Factors
The production of (E)-3-Ethylidenephthalide is highly responsive to environmental conditions and abiotic stressors. These factors can significantly alter the metabolic pathways of the plant, leading to either an increase or decrease in the accumulation of phthalides.
Temperature and Geographical Location: Climate plays a critical role in regulating phthalide biosynthesis. Studies comparing celery grown in different geographical locations, such as the UK and Spain, have found significant differences in their volatile profiles. mdpi.comreading.ac.uk Celery harvested in the UK, which generally has a cooler climate, exhibited a higher proportion of phthalides compared to celery from Spain. reading.ac.uk More specifically, research has linked warmer air temperatures to an increased generation of phthalides and sesquiterpenes, suggesting this may be a response to heat stress. nih.gov
Drought and Irradiation Stress: Water availability is another key factor. Drought stress has been shown to lead to an increase in the essential oil yield of celery, which is rich in phthalides, as the plant boosts the production of secondary metabolites. mdpi.comreading.ac.uk Similarly, exposure to stressors like gamma and UV-B irradiation can trigger defense responses in the plant, leading to an increase in the synthesis of various phytochemicals, including alterations in the essential oil composition. notulaebotanicae.ro
The table below summarizes the observed effects of various environmental factors on phthalide content in Apium graveolens.
| Regulatory Factor | Observed Effect on Phthalide Content | Supporting Research Findings | Citation |
| Genotype | Significant variation in phthalide levels among different celery cultivars. | Eight celery genotypes showed significant differences in volatile composition, including phthalides. | nih.gov |
| Geographical Location | Celery grown in the UK showed higher phthalide content than that grown in Spain. | Environmental differences between Portugal and Italy were the main cause of compositional variances in wild celery. | mdpi.comreading.ac.uk |
| Temperature | Warmer temperatures correlated with higher proportions of phthalides. | Celery harvested in a warmer year (2018) had higher phthalide levels, hypothesized to be a heat stress response. | nih.gov |
| Drought Stress | Increased production of essential oil and secondary metabolites. | Drought conditions were identified as leading to an increase in essential oil yield. | mdpi.comreading.ac.uk |
| Irradiation (Gamma/UV-B) | Alters essential oil composition and increases secondary metabolite production. | Gamma irradiation altered the levels of various compounds in celery seed essential oil. | notulaebotanicae.ro |
| Nitrogenous Fertilizer | Application of organic and/or inorganic fertilizers resulted in a decrease in phthalide content. | A noted decrease in both terpene and phthalide content was observed with fertilizer use. | nih.govmdpi.com |
| Chemical Elicitation | Application of salicylic (B10762653) acid and chitosan (B1678972) can increase phthalide concentrations. | 10 mM salicylic acid increased Senkyunolide A content twofold in celery seeds. | researchgate.net |
Agronomic Practices and Chemical Elicitation
Agricultural techniques can also modulate the biosynthesis of phthalides. The application of nitrogenous fertilizers, whether organic or inorganic, has been observed to cause a decrease in the phthalide content of celery. nih.govmdpi.com This indicates a trade-off may exist within the plant's metabolism between growth, promoted by nitrogen, and the production of carbon-based secondary metabolites like phthalides.
Furthermore, the biosynthesis of phthalides can be intentionally stimulated through the application of chemical elicitors, which are compounds that trigger defense responses in plants. Studies have shown that treating celery seeds with salicylic acid or chitosan can significantly increase the concentration of certain phthalides. researchgate.net For example, a high dose of salicylic acid was found to double the content of Senkyunolide A, a related phthalide, in celery seeds. researchgate.net This response highlights the link between phthalide biosynthesis and the plant's defense signaling pathways, suggesting these compounds may play a role in protecting the plant against pathogens or herbivores.
Advanced Analytical Methods for Detection and Quantification of E 3 Ethylidenephthalide
Chromatographic Techniques (HPLC, GC) with Advanced Detectors
Chromatography is the cornerstone for the separation and analysis of individual components from complex mixtures. ijbpas.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable for the analysis of (E)-3-Ethylidenephthalide.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile and thermally sensitive compounds. researchgate.net For (E)-3-Ethylidenephthalide, Reversed-Phase HPLC (RP-HPLC) is the most probable mode of separation. A Diode-Array Detector (DAD) is commonly employed, providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment. aurora-universities.eumeasurlabs.com
Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and semivolatile compounds like (E)-3-Ethylidenephthalide. maynoothuniversity.iersc.org The sample is vaporized and separated in a capillary column. A Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for quantification, while a Mass Spectrometry (MS) detector provides structural information for definitive identification. researchgate.netepa.gov
| Parameter | HPLC-DAD (Typical Conditions) | GC-FID (Typical Conditions) |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Non-polar capillary (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-polysiloxane) dss.go.th |
| Mobile Phase/Carrier Gas | Gradient of Water (with 0.1% formic acid) and Acetonitrile (B52724) nih.gov | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 - 2.0 mL/min |
| Detector | Diode-Array Detector (DAD), scanning 200-400 nm measurlabs.com | Flame Ionization Detector (FID) ijbpas.com |
| Temperature | Ambient or controlled (e.g., 25-40 °C) nih.gov | Temperature programmed oven (e.g., 60 °C to 250 °C at 5 °C/min) scispace.com |
| Injection Volume | 10-20 µL nih.gov | 1 µL (split/splitless injection) researchgate.net |
Method Development and Validation
Developing a robust analytical method requires optimizing separation conditions to achieve good resolution, peak shape, and analysis time. nih.gov For HPLC, this involves adjusting the mobile phase composition, gradient slope, and flow rate. nih.gov For GC, optimization focuses on the temperature program, carrier gas flow, and injector settings. epa.gov
Once developed, the method must be validated according to established guidelines (e.g., ICH Q2(R1)) to ensure it is fit for its intended purpose. nih.govnih.gov Validation demonstrates the method's specificity, linearity, range, accuracy, precision, and robustness. nih.govlibretexts.org
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. libretexts.org
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range. thermofisher.com
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. thermofisher.com
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). thermofisher.com
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. libretexts.org
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. thermofisher.com
Hypothetical Validation Data for (E)-3-Ethylidenephthalide Analysis
| Parameter | HPLC-DAD | GC-FID |
|---|---|---|
| Linear Range (µg/mL) | 1.0 - 100.0 | 0.5 - 50.0 |
| Correlation Coefficient (r²) | > 0.999 nih.gov | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% nih.gov | 97.5 - 103.0% |
| Precision (RSD%) | < 2.0% nih.gov | < 2.5% |
| LOD (µg/mL) | 0.25 | 0.10 |
| LOQ (µg/mL) | 0.80 | 0.35 |
Trace Analysis in Complex Matrices (e.g., environmental, food products)
Detecting (E)-3-Ethylidenephthalide at trace levels in complex matrices like food or environmental samples requires efficient sample preparation to remove interfering substances and concentrate the analyte. rsc.orgcsic.es As a semivolatile organic compound, methods used for pesticides or other contaminants in food are applicable. researchgate.netresearchgate.net
Common extraction techniques include:
Liquid-Liquid Extraction (LLE): A conventional method using immiscible solvents to partition the analyte from the sample matrix. thermofisher.com
Solid-Phase Extraction (SPE): A more modern technique where the analyte is adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent, providing cleanup and concentration.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This popular method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE. It is widely used for pesticide residue analysis in food and is suitable for a broad range of analytes. usp.org
After extraction, the concentrated sample is analyzed, typically by GC-MS or LC-MS/MS, to achieve the required sensitivity and selectivity for trace-level detection. rsc.orgacs.org
Electrophoretic Techniques (CE)
Capillary Electrophoresis (CE) offers high separation efficiency and short analysis times. nih.gov For neutral compounds like (E)-3-Ethylidenephthalide, conventional Capillary Zone Electrophoresis (CZE) is not directly applicable as separation relies on charge-to-size ratio. csic.es However, modifications to the technique allow for the analysis of neutral molecules.
Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that uses surfactants (e.g., sodium dodecyl sulfate) added to the buffer above their critical micelle concentration. nih.gov Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and this differential partitioning allows for their separation. csic.es
Alternatively, Nonaqueous Capillary Electrophoresis (NACE) can be employed, where the aqueous buffer is replaced with an organic solvent. frontiersin.org This can alter the solvation and interaction of neutral compounds, enabling separation. The use of charged additives in nonaqueous solvents can also induce separation of neutral molecules. acs.org While specific applications for (E)-3-Ethylidenephthalide are not documented, methods developed for other neutral lactones demonstrate the feasibility of CE for its analysis. frontiersin.orgnih.gov
Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)
Spectroscopic methods can provide a rapid and cost-effective means of quantification, although they may lack the selectivity of chromatographic techniques.
UV-Vis Spectroscopy: Phthalide (B148349) derivatives are known to possess chromophores that absorb light in the ultraviolet (UV) region. uni.eduvliz.be The UV-Vis spectrum of a compound is dependent on its electronic structure. Quantification can be performed by measuring the absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law, provided a pure standard is available and there are no interfering substances that absorb at the same wavelength. uni.edu A calibration curve of absorbance versus concentration would be constructed for accurate quantification.
Hypothetical UV-Vis Absorption Data for (E)-3-Ethylidenephthalide in Ethanol
| Wavelength (λmax) | Molar Extinction Coefficient (ε) |
|---|---|
| ~220 nm | 25,000 M⁻¹cm⁻¹ |
| ~285 nm | 8,000 M⁻¹cm⁻¹ |
| ~330 nm | 3,500 M⁻¹cm⁻¹ |
(Note: Data are hypothetical, based on typical values for conjugated phthalide structures. vliz.be)
Fluorescence Spectroscopy: This technique is generally more sensitive and selective than UV-Vis absorption spectroscopy. It relies on the ability of a molecule to absorb light at one wavelength and emit it at a longer wavelength. The native fluorescence of (E)-3-Ethylidenephthalide is not well-documented. Many organic molecules require derivatization with a fluorescent tag to be analyzed by this method. If the compound does possess native fluorescence, a method could be developed by determining its optimal excitation and emission wavelengths.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are the gold standard for the unambiguous identification and sensitive quantification of compounds in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for analyzing volatile and semivolatile compounds. epa.gov Following separation by GC, molecules are ionized (typically by Electron Ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern is a unique "fingerprint" that allows for definitive identification of the compound by comparison to a spectral library. mdpi.com For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions of the target analyte. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective, making it ideal for trace analysis in complex matrices like food and environmental samples. usp.orgrsc.org After separation by HPLC, the analyte is ionized (e.g., by Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and enters the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing matrix interference. researchgate.netnih.gov Methods for related phthalides like ligustilide (B1675387) have been extensively developed using LC-MS/MS. maynoothuniversity.ie
Hypothetical Mass Spectrometry Data for (E)-3-Ethylidenephthalide
| Technique | Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) |
|---|---|---|---|
| GC-MS | EI | 160 (M⁺·) | 131, 115, 103, 77 |
| LC-MS/MS | ESI (+) | 161 ([M+H]⁺) | 143 ([M+H-H₂O]⁺), 133 ([M+H-CO]⁺), 115 |
Emerging Sensor Technologies
There is a growing demand for rapid, portable, and low-cost analytical devices for on-site monitoring. icmab.es While no sensors have been specifically reported for (E)-3-Ethylidenephthalide, research into sensors for related organic pollutants and lactones indicates potential future directions.
Electrochemical Sensors: These devices measure changes in electrical signals (e.g., current, potential) that occur when the target analyte interacts with a modified electrode surface. They offer high sensitivity, rapid response, and portability. Development for (E)-3-Ethylidenephthalide would involve designing an electrode surface with specific recognition capabilities for the phthalide or ethylidene functional group, potentially using molecularly imprinted polymers or specific catalysts. maynoothuniversity.ie
Biosensors: Biosensors utilize a biological recognition element (e.g., an enzyme, antibody, or receptor) coupled to a transducer. The specific binding of the analyte to the biological component generates a measurable signal. While biosensors have been developed for other lactones, such as N-acyl homoserine lactones in quorum sensing, creating a specific biosensor for a small molecule like (E)-3-Ethylidenephthalide would be challenging but could offer unparalleled selectivity. researchgate.net
Potential Non Pharmacological Applications of E 3 Ethylidenephthalide
Role in Material Science (e.g., Polymer Precursors, Additives)
Currently, there is limited direct research published on the specific application of (E)-3-Ethylidenephthalide as a polymer precursor or additive in material science. wikipedia.orgmit.educase.edumit.edu The field of material science focuses on discovering and designing new materials, with polymers being a central class. wikipedia.orgbeilstein-journals.orgpsu.edu The synthesis of polymers often involves the polymerization of monomers, which can be initiated by catalysts or occur through condensation reactions. psu.eduossila.com
The structure of (E)-3-Ethylidenephthalide, a fused-ring aromatic γ-lactone, contains features such as an exocyclic carbon-carbon double bond and a lactone (cyclic ester) ring. researchgate.netresearchgate.net In principle, such functionalities could offer potential as a monomer for addition polymerization via the double bond or for ring-opening polymerization at the lactone site. beilstein-journals.orgpsu.edu Functionalized phthalide (B148349) derivatives have been synthesized to investigate their photophysical and electroluminescence properties for potential use in optoelectronic applications. researchgate.net However, specific studies detailing the polymerization of (E)-3-Ethylidenephthalide or its use as a performance-enhancing additive in materials like polymers, ceramics, or composites are not prevalent in publicly available research. mit.educase.edu Further investigation is required to establish its role in this domain.
Catalysis and Organic Synthesis Reagents
(E)-3-Ethylidenephthalide is a significant compound in the context of catalysis and as a target molecule in organic synthesis. orgsyn.org Its synthesis often involves sophisticated catalytic processes, and it serves as a key substrate for studying reaction mechanisms. nih.govrsc.org
Research has demonstrated that (E)-3-Ethylidenephthalide can be selectively synthesized from 2-allylbenzoic acid through palladium-catalyzed allylic oxidation. nih.govrsc.org This reaction's outcome is highly sensitive to the presence of acids or bases. Using a specific palladium catalyst (White catalyst) in the presence of a base like sodium hydroxide (B78521) favors the formation of 3-ethylidenephthalide, with the (Z)-diastereomer typically being the major product. rsc.org Conversely, the addition of an acid directs the reaction towards the formation of 3-vinylphthalide. rsc.org
The compound is also involved in isomerization reactions, where 3-vinylphthalide can be converted to the more thermodynamically stable this compound. researchgate.netnih.gov These catalytic transformations are crucial for understanding the fundamental principles of Wacker-type oxidation versus allylic C-H cleavage, two competing pathways in palladium catalysis. researchgate.netnih.gov The study of these reactions provides valuable insights for organic chemists, enabling the development of new synthetic methods for a wide range of phthalide derivatives. rsc.org
Below is a data table summarizing the selective synthesis of phthalide derivatives from 2-allylbenzoic acid, highlighting the conditions that favor the formation of (E)-3-Ethylidenephthalide's geometric isomer.
Table 1: Selective Synthesis of Phthalide Derivatives
| Starting Material | Catalyst | Additive | Major Product |
|---|---|---|---|
| 2-Allylbenzoic Acid | White Catalyst | Sodium Hydroxide (Base) | This compound (Z/E mixture) |
This table is based on findings from studies on acid-base-sensitive allylic oxidation. rsc.org
Analytical Standards and Probes
In the field of analytical chemistry, (E)-3-Ethylidenephthalide serves as an important reference material, specifically as an impurity standard. usp.org Pharmaceutical manufacturing and chemical synthesis require stringent quality control to ensure the purity and safety of the final product. usp.orglgcstandards.comturkjps.org
(E)-3-Ethylidenephthalide is identified as a known impurity in the synthesis of other related phthalide compounds, such as Butylphthalide. usp.org Therefore, having a pure, well-characterized sample of (E)-3-Ethylidenephthalide is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). turkjps.orgeuropa.eu These methods are used to detect, identify, and quantify impurities in drug substances and products. europa.euedqm.eu
By using (E)-3-Ethylidenephthalide as a standard, analysts can:
Determine its retention time in a chromatographic system to identify its presence in a sample. turkjps.org
Establish a calibration curve to accurately quantify its concentration. turkjps.org
Validate that the analytical method is specific and sensitive enough to detect the impurity at levels that meet regulatory requirements. europa.euedqm.eu
The availability of such impurity standards is critical for pharmaceutical companies to comply with guidelines on impurity profiling set by regulatory bodies. usp.orgedqm.eu
Table 2: Compound Profile - (E)-3-Ethylidenephthalide
| Identifier | Value/Description |
|---|---|
| Chemical Name | (E)-3-ethylideneisobenzofuran-1(3H)-one |
| Synonym | (E)-3-Ethylidenephthalide |
| Molecular Formula | C10H8O2 |
| Application | Analytical standard for impurity control in the synthesis of related compounds like Butylphthalide. usp.org |
The use of (E)-3-Ethylidenephthalide as an analytical probe for other applications is not well-documented. Analytical probes are typically designed to interact specifically with a target molecule or system to produce a measurable signal, a role for which this compound has not been extensively explored. oecd.org
Environmental Applications (e.g., Biomarkers, Degradation Studies)
The potential environmental applications of (E)-3-Ethylidenephthalide, such as its use as a biomarker or in degradation studies, are not extensively covered in current scientific literature. Environmental science often employs biomarkers to assess the impact of chemical exposure on organisms or to monitor environmental quality. nih.govphwr.orgresearchgate.net Such biomarkers can be alterations at the molecular or cellular level. researchgate.net
Similarly, biodegradation studies are crucial for understanding the environmental fate of chemical compounds. jmb.or.kreuropa.euconcawe.eu These studies determine how readily a substance is broken down by microorganisms in environments like soil or water. europa.eunih.gov Standardized tests, such as those outlined by the OECD, can classify a compound's biodegradability. oecd.org
While phthalides as a class are known natural products found in various plants, specific research into the environmental degradation pathways or its potential as a specific biomarker for environmental exposure is scarce. researchgate.net Therefore, the role of (E)-3-Ethylidenephthalide in environmental applications remains an area requiring further investigation.
Future Research Directions and Unanswered Questions
Unexplored Synthetic Avenues
While several synthetic routes to 3-alkylidenephthalides exist, the pursuit of greater efficiency, stereoselectivity, and sustainability necessitates the exploration of novel synthetic strategies.
Future research could focus on:
Advanced Catalytic Systems: There is an opportunity to develop novel catalysts that offer higher yields and greater stereoselectivity for the (E)-isomer. This includes exploring asymmetric phase-transfer catalysis, which has shown promise for creating enantioenriched 3,3-disubstituted phthalides and could be adapted for ethylidene derivatives. acs.org
C-H Bond Functionalization: Recent advances in transition metal-catalyzed C-H bond functionalization offer an innovative approach to phthalide (B148349) synthesis. mdpi.com Future work could investigate the direct coupling of simpler, unfunctionalized starting materials, such as specific benzoic acids and alkynes, to construct the (E)-3-Ethylidenephthalide core, thereby improving atom economy. mdpi.com
Long-Range Olefin Isomerization: The isomerization of olefins through two or more carbon atoms using catalysts like palladium(0) nanoparticles presents a novel, yet underexplored, pathway. researchgate.net Applying this methodology to specifically designed 2-alkenylbenzoic acid derivatives could provide a new and efficient route to (E)-3-Ethylidenephthalide. researchgate.net
Flow Chemistry and Process Optimization: The application of continuous flow chemistry could enable better control over reaction parameters, improve safety, and facilitate scalable synthesis. Research into optimizing reaction conditions within microreactors could lead to higher purity and yields.
Table 1: Potential Unexplored Synthetic Strategies for (E)-3-Ethylidenephthalide
| Synthetic Strategy | Potential Advantage | Key Research Question |
|---|---|---|
| Asymmetric Catalysis | Enantioselective synthesis of chiral derivatives. | Can chiral ligands be designed to control the stereochemistry of the exocyclic double bond? |
| C-H Activation/Annulation | Increased atom economy and use of simpler precursors. mdpi.com | What are the most effective catalyst systems for the direct annulative coupling to form the phthalide ring? mdpi.com |
| Long-Range Isomerization | Use of alternative and potentially more accessible starting materials. researchgate.net | Can catalysts be tuned to selectively isomerize a longer-chain olefin to the desired ethylidene position? researchgate.net |
Deeper Mechanistic Insights into Chemical Reactivity
A comprehensive understanding of the reaction mechanisms governing the formation and reactivity of (E)-3-Ethylidenephthalide is crucial for optimizing existing synthetic methods and designing new ones.
Key unanswered questions include:
Control of Reaction Pathways: In palladium-catalyzed syntheses from 2-allylbenzoic acids, a competition exists between the desired allylic C-H cleavage to form phthalides and a Wacker-type oxidation that leads to isocoumarins. researchgate.netresearchgate.net Further mechanistic studies, potentially using kinetic analysis and isotopic labeling, are needed to fully understand how factors like ligands, additives (acids/bases), and solvents steer the reaction toward the desired ethylidenephthalide product. researchgate.netresearchgate.net
Isomerization Dynamics: The isomerization of 3-vinylphthalide to 3-ethylidenephthalide is a key transformation. researchgate.netresearchgate.net A deeper investigation into the mechanism of this double bond migration, including the nature of the transition state and the precise role of the catalyst, would be highly valuable.
Role of Substituents: A systematic study on how electronic and steric effects of substituents on the aromatic ring influence the reactivity and stability of the ethylidenephthalide core is lacking. This knowledge would be critical for the rational design of derivatives with tailored properties.
Advanced Computational Modeling Challenges
Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes, yet accurately modeling (E)-3-Ethylidenephthalide and its reactions presents several challenges.
Future computational efforts should aim to address:
Modeling Catalytic Cycles: Accurately simulating the entire catalytic cycle for the synthesis of (E)-3-Ethylidenephthalide, including the structures of transient intermediates and transition states, remains a significant challenge. researchgate.net This is especially true for complex, multi-step reactions involving transition metals. nih.gov
Predicting Stereoselectivity: While computational models can predict reaction outcomes, achieving high accuracy in predicting the E/Z selectivity of alkylidenephthalide formation is difficult. This requires high-level quantum mechanical calculations that can adequately model the subtle energetic differences between diastereomeric transition states.
Simulating Molecular Interactions: Predicting how (E)-3-Ethylidenephthalide interacts with potential biological targets, such as enzymes, requires sophisticated modeling techniques. mdpi.com Challenges include accurately representing the molecule's conformational flexibility and the dynamic nature of the protein binding pocket. mdpi.comnih.gov Developing multiscale models that integrate quantum mechanics with molecular mechanics (QM/MM) could provide more reliable insights. nih.gov
Table 2: Computational Modeling Challenges and Future Directions
| Challenge Area | Specific Problem | Proposed Computational Approach |
|---|---|---|
| Reaction Mechanism | Accurately modeling transition states in palladium-catalyzed reactions. researchgate.net | Density Functional Theory (DFT) calculations with advanced functionals; Ab initio molecular dynamics (AIMD). |
| Stereoselectivity | Predicting E/Z isomer ratios under various reaction conditions. | High-level coupled-cluster calculations on simplified models; machine learning models trained on experimental data. |
| Bio-Interactions | Modeling the binding affinity and mode of interaction with novel protein targets. mdpi.com | Docking combined with extended molecular dynamics (MD) simulations; multiscale QM/MM modeling. nih.gov |
Novel Biological Targets and Interaction Mechanisms (Non-Clinical)
The broader class of phthalides exhibits a wide range of biological activities, including effects on the cardiovascular and central nervous systems. nih.govnih.gov However, the specific biological targets and non-clinical pharmacological profile of (E)-3-Ethylidenephthalide are largely unknown.
Future non-clinical research should focus on:
High-Throughput Screening: Employing high-throughput screening assays to test (E)-3-Ethylidenephthalide against a diverse range of enzyme families (e.g., kinases, proteases, oxidoreductases) and cellular pathways could rapidly identify potential biological activities.
Target Deconvolution: Should any bioactivity be identified, subsequent studies would be needed to deconvolve the specific molecular target(s). This could involve techniques like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA).
Investigating Secondary Pharmacodynamics: Non-clinical studies should be designed to evaluate effects on various organ systems to build a comprehensive pharmacodynamic profile, as outlined in regulatory guidance for early-stage drug discovery. asean.org This would help in identifying both desired activities and potential off-target effects.
Comparison with Structural Analogs: Investigating the structure-activity relationship by comparing the biological effects of (E)-3-Ethylidenephthalide with its (Z)-isomer and other related phthalides, such as (E/Z)-3-butylidenephthalide, could provide insights into the structural requirements for activity. researchgate.net
Emerging Analytical and Isolation Technologies
The discovery of novel phthalides and the efficient quality control of synthetic batches depend on advanced analytical and isolation methods. nih.gov Applying emerging technologies to (E)-3-Ethylidenephthalide could significantly enhance research and development.
Key areas for technological application include:
Advanced Extraction Techniques: For isolation from natural sources, modern methods such as microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE) could offer higher yields and selectivity compared to traditional methods like Soxhlet extraction. bohrium.comresearchgate.netfrontiersin.org
High-Performance Purification: The purification of (E)-3-Ethylidenephthalide can be improved by moving beyond traditional column chromatography. Techniques like counter-current chromatography (CCC) and preparative high-performance liquid chromatography (HPLC) can provide higher purity and resolution, which is essential for separating E/Z isomers. bohrium.comresearchgate.net
Hyphenated Analytical Methods: The use of hyphenated techniques, where a separation method is directly coupled to a spectroscopic detector, is crucial for rapid analysis. rsc.org Systems like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (LC-NMR) can provide structural information and quantification from complex mixtures in a single run. rsc.org
Microfluidics and Miniaturization: The trend towards miniaturization in analytical techniques could lead to the development of portable, on-site sensors or microfluidic devices for the rapid detection and analysis of (E)-3-Ethylidenephthalide in various matrices. researchgate.netnih.gov
Table 3: Comparison of Conventional and Emerging Isolation & Analytical Techniques
| Technique Type | Conventional Method | Emerging Technology | Advantage of Emerging Tech |
|---|---|---|---|
| Extraction | Soxhlet Extraction | Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE). researchgate.net | Reduced solvent consumption, faster extraction times, higher efficiency. researchgate.netfrontiersin.org |
| Purification | Gravity Column Chromatography | Counter-Current Chromatography (CCC), Preparative HPLC. bohrium.com | Higher resolution and purity, better for isomer separation, automation. bohrium.com |
| Analysis | Thin-Layer Chromatography (TLC), 1D NMR | LC-MS, LC-NMR, Computer-Assisted Structure Elucidation (CASE). rsc.org | Provides structural and quantitative data simultaneously, higher sensitivity, faster analysis. rsc.org |
| In-situ Detection | Lab-based analysis | Laser-Induced Breakdown Spectroscopy (LIBS), Portable Mass Spectrometry. researchgate.net | Potential for real-time, in-field analysis without extensive sample preparation. researchgate.net |
Q & A
Q. How can researchers ethically share proprietary data on (E)-3-Ethylidenephthalide while protecting intellectual property?
- Methodological Answer :
- Data anonymization : Share processed datasets (e.g., IC values) instead of raw synthesis protocols .
- Collaboration agreements : Use Material Transfer Agreements (MTAs) to govern shared samples or unpublished findings .
- Preprints : Publish non-sensitive data on platforms like bioRxiv with embargo options .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
